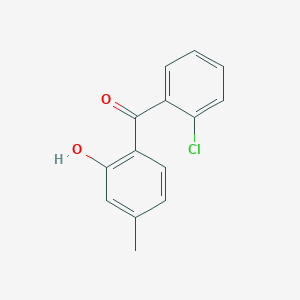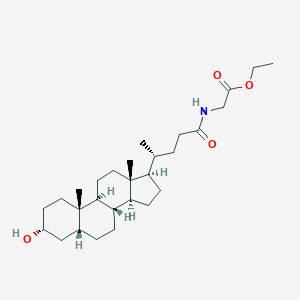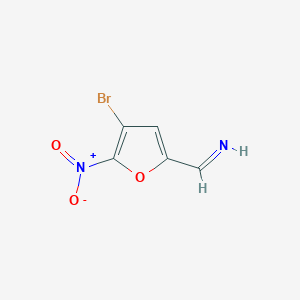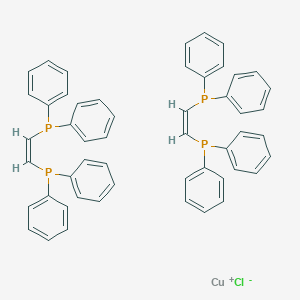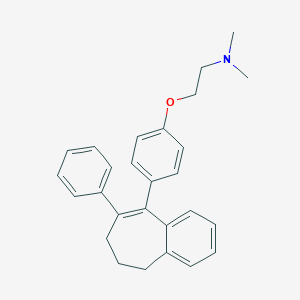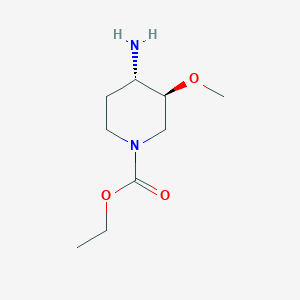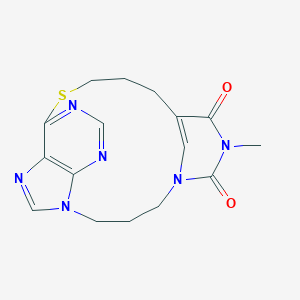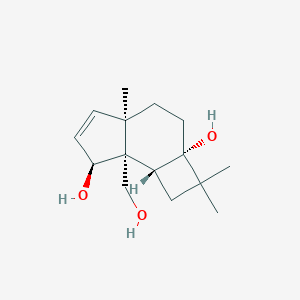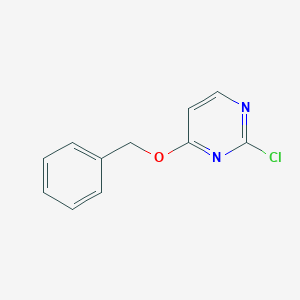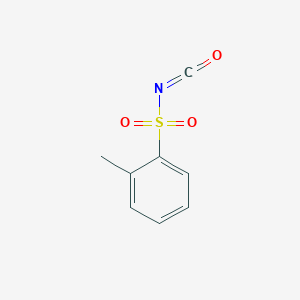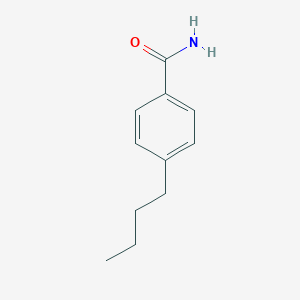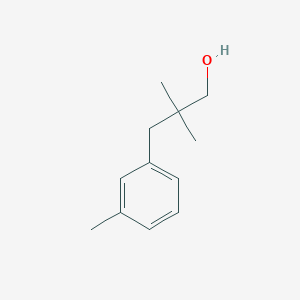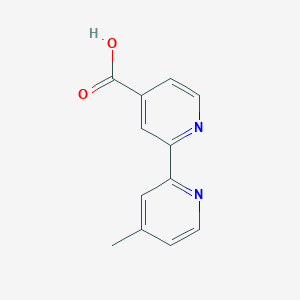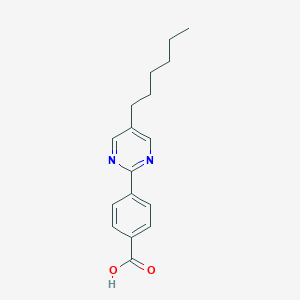
4-(5-hexyl-2-pyrimidinyl)Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-hexyl-2-pyrimidinyl)Benzoic acid (HPBA) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a variety of ways. In
Scientific Research Applications
4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been investigated for its potential use as a herbicide, as well as for its ability to enhance plant growth. In materials science, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been studied for its potential use in the development of new materials with unique properties.
Mechanism Of Action
The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in biological systems. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The specific mechanisms of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in other applications, such as herbicides and plant growth enhancers, are still being investigated.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid are dependent on its specific application. In the case of its anti-inflammatory activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In the case of its anti-cancer activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to induce apoptosis in cancer cells, while leaving normal cells unaffected. In the case of its herbicidal activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to inhibit the growth of certain plant species by interfering with their metabolic processes. In the case of its plant growth enhancing activity, 4-(5-hexyl-2-pyrimidinyl)Benzoic acid has been shown to stimulate the growth of certain plant species by enhancing their nutrient uptake and metabolism.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications across different fields. However, one limitation of using 4-(5-hexyl-2-pyrimidinyl)Benzoic acid in lab experiments is its potential toxicity, as it has been shown to be cytotoxic in some cell lines. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in specific applications.
Future Directions
There are many potential future directions for research on 4-(5-hexyl-2-pyrimidinyl)Benzoic acid. In the pharmaceutical industry, further studies could be conducted to investigate its potential as an anti-inflammatory agent and anti-cancer agent, as well as its potential use in other therapeutic applications. In agriculture, further studies could be conducted to optimize its use as a herbicide and plant growth enhancer, as well as to investigate its potential as a biopesticide. In materials science, further studies could be conducted to investigate its potential use in the development of new materials with unique properties, such as self-healing polymers. Overall, the unique properties and potential applications of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid make it a promising area of research for many different fields.
Synthesis Methods
The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves the reaction of 5-hexyl-2-pyrimidinylamine with 4-chlorobenzoic acid in the presence of a base catalyst. This reaction results in the formation of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid, which can be purified through recrystallization or column chromatography. The purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
properties
CAS RN |
106808-97-3 |
|---|---|
Product Name |
4-(5-hexyl-2-pyrimidinyl)Benzoic acid |
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-(5-hexylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
InChI Key |
UVIOLYDGOCKINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
synonyms |
4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



